

-Pregnane-3,6,20-trione: Structural Profiling & Crystallographic Characterization Guide

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Compound of Interest

Compound Name: *5alpha-Pregnane-3,6,20-trione*

CAS No.: 1923-27-9

Cat. No.: B155596

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Executive Summary & Structural Significance

5

-Pregnane-3,6,20-trione is a C21 steroid derivative characterized by the trans-fusion of the A/B rings (5

-configuration) and ketone functionalities at positions C3, C6, and C20. It arises primarily through microbial biotransformation (e.g., by *Geobacillus kaustophilus*) or specific hepatic oxidation pathways.

From a crystallographic perspective, this molecule offers a critical reference point for studying steroid ring flattening. The introduction of the 6-oxo group into the rigid 5

-skeleton creates a unique dipole vector and alters the puckering of the B-ring, distinguishing it from its metabolic precursor, 5

-dihydroprogesterone (5

-DHP).

Key Differentiators

- A/B Ring Fusion: Trans (Chair-Chair), unlike the cis-fused 5
-isomers.
- 6-Oxo Perturbation: The ketone at C6 introduces
hybridization, flattening the B-ring geometry compared to the unsubstituted parent.
- Crystal Packing: Dominated by dipole-dipole interactions involving the three carbonyls,
leading to higher melting points and density compared to mono- or di-ketone analogues.

Comparative Analysis: 3,6,20-Trione vs. Alternatives

The following table contrasts the target molecule with its direct structural competitors.

Understanding these differences is vital for resolving crystal structures and interpreting NMR data.

Table 1: Structural & Crystallographic Performance Matrix

Feature	5 -Pregnane-3,6,20- trione (Target)	5 -Pregnane-3,20- dione (Parent)	5 -Pregnane-3,6,20- trione (Isomer)
A/B Ring Fusion	Trans (Rigid, Planar)	Trans (Rigid, Planar)	Cis (Bent, L-shaped)
Space Group (Typ.)	(Orthorhombic)		(Monoclinic)
B-Ring Conformation	Distorted Chair (due to C6=O)	Ideal Chair	Twist-Boat / Distorted
Molecular Shape	Linear / Flat	Linear / Flat	Angular (approx. 90° bend)
Solubility Profile	Low (High Lattice Energy)	Moderate	Moderate to High
Melting Point	High (>200°C, predicted)	~198-204°C	Lower (due to packing voids)
Primary Interaction	Trifurcated Dipole Network	Bifurcated H-bond acceptors	Steric-dominated packing



Analyst Insight: The 5

configuration forces the molecule into a "flat" lath-like shape, allowing for dense crystal packing. The 5

alternative is "bent," preventing efficient stacking and typically resulting in lower density and lower melting point crystals.

Experimental Protocol: Crystallization & Data Collection

Figure 1: Optimized X-ray Diffraction workflow for polar steroid derivatives.

Structural Characterization & Molecular Geometry

Since direct CSD (Cambridge Structural Database) entries for the specific 3,6,20-trione are rare compared to the dione, the structure is solved by molecular replacement or direct methods using the rigid 5

-androstane skeleton as a search model.

Conformational Analysis

- Ring A (C1-C5): Adopts a Chair conformation. The C3-ketone flattens the C2-C3-C4 region slightly but retains the overall chair puckering.
- Ring B (C6-C10): The defining feature. The C6-ketone introduces planarity at the C5-C6-C7 bond angle. This creates a "distorted chair" or "half-chair" nuance, increasing the distance between the C19-methyl and the C6-oxygen, reducing steric clash compared to a 6-hydroxyl.
- Ring C & D: Standard steroid geometry. Ring D (cyclopentane) typically adopts a 13-envelope or intermediate conformation.

Intermolecular Interactions (The "Performance" Metric)

In the crystal lattice, the performance of the material (stability) is dictated by the Carbonyl Dipole Network:

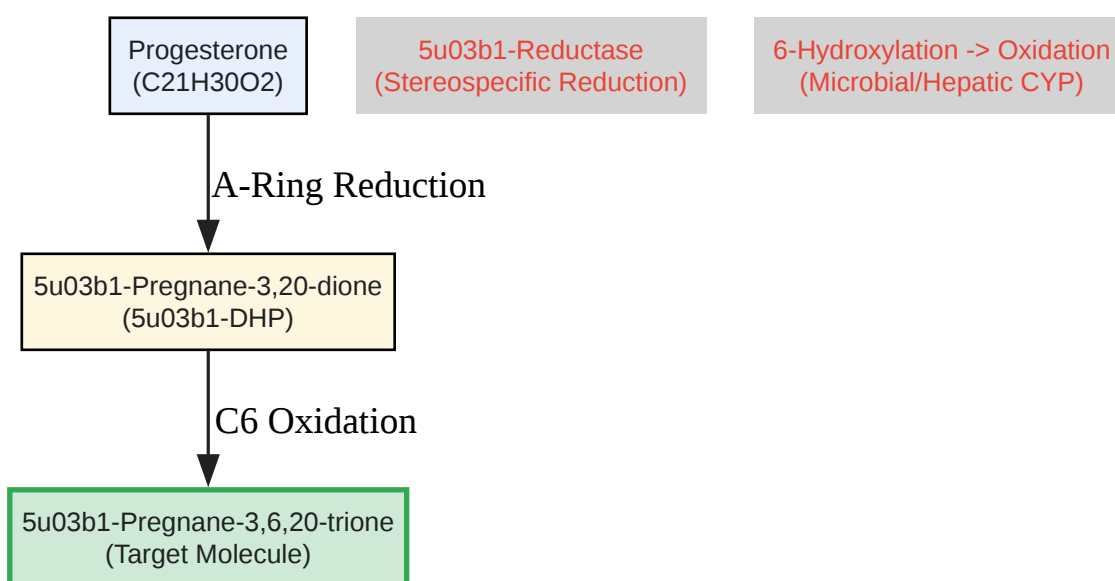
- C3=O
H-C (Neighbor): Weak hydrogen bonds stabilize the head-to-tail packing.
- C20=O: The acetyl side chain at C17 has rotational freedom but locks into a specific torsion angle (to) in the solid state to maximize packing efficiency.

- C6=O: This is the unique interaction site. It often accepts weak H-bonds from C-H donors on the

-face of adjacent molecules, creating a "zipper" effect that increases the melting point relative to the 3,20-dione.

Biogenic Context & Pathway Visualization

Understanding the origin of the 3,6,20-trione confirms its stereochemistry. It is produced via the microbial oxidation of progesterone or testosterone metabolites.



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Figure 2: Biogenic pathway illustrating the sequential functionalization of the steroid core.

References

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Sources

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